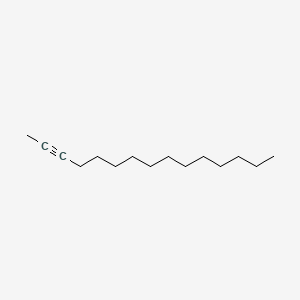
2-Pentadecyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecyne is an organic compound with the molecular formula C15H28 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure and the presence of a triple bond between the second and third carbon atoms in the chain. The IUPAC name for this compound is 2-Pentadec-1-yne .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentadecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten complexes are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be employed to synthesize this compound.
Elimination Reactions: Dehydrohalogenation of vicinal dihalides can also yield this compound under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield pentadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromo-2-pentadecene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Pentadecane
Substitution: Halogenated derivatives like 2-bromo-2-pentadecene
Scientific Research Applications
2-Pentadecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of alkyne chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentadecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Pentadecane: A saturated hydrocarbon with the formula C15H32, lacking the triple bond present in 2-Pentadecyne.
1-Pentadecyne: An isomer with the triple bond at the first carbon atom.
2-Hexadecyne: A similar alkyne with a longer carbon chain.
Uniqueness: this compound is unique due to its specific placement of the triple bond, which imparts distinct reactivity and properties compared to its isomers and other alkynes. This makes it particularly useful in targeted synthetic applications and research .
Properties
CAS No. |
52112-25-1 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
pentadec-2-yne |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7-15H2,1-2H3 |
InChI Key |
VWWAVTXUUYIIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















